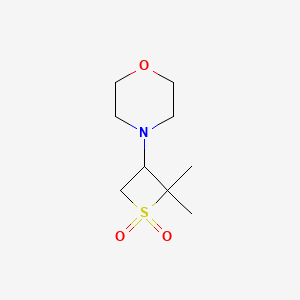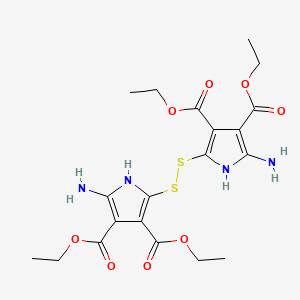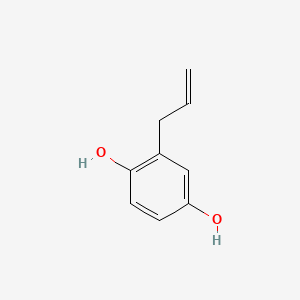
2-Allylhydroquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Allylhydroquinone: is an organic compound with the molecular formula C9H10O2 It is a derivative of hydroquinone, where one of the hydrogen atoms in the benzene ring is replaced by an allyl group (CH2=CH-CH2-)
准备方法
Synthetic Routes and Reaction Conditions
2-Allylhydroquinone can be synthesized through several methods:
-
Allylation of Hydroquinone: : This method involves the direct allylation of hydroquinone using allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions.
C6H4(OH)2+CH2=CH-CH2Br→C6H3(OH)2-CH2=CH-CH2+HBr
-
Oxidation of 2-Allylphenol: : Another method involves the oxidation of 2-allylphenol using an oxidizing agent such as potassium permanganate or hydrogen peroxide. This reaction is carried out in an aqueous or organic solvent under controlled temperature conditions.
C6H4(OH)-CH2=CH-CH2+[O]→C6H3(OH)2-CH2=CH-CH2
Industrial Production Methods
Industrial production of this compound typically involves the allylation of hydroquinone due to its simplicity and cost-effectiveness. The process is optimized to achieve high yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
2-Allylhydroquinone undergoes various chemical reactions, including:
-
Oxidation: : It can be oxidized to form quinones, which are important intermediates in organic synthesis.
C6H3(OH)2-CH2=CH-CH2+[O]→C6H3(O)2-CH2=CH-CH2
-
Reduction: : Reduction of this compound can yield hydroquinone derivatives with different substitution patterns.
C6H3(OH)2-CH2=CH-CH2+[H]→C6H3(OH)2-CH2-CH2-CH3
-
Substitution: : The hydroxyl groups in this compound can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Quinones: Formed through oxidation.
Hydroquinone Derivatives: Formed through reduction and substitution reactions.
科学研究应用
2-Allylhydroquinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studies have shown its potential as an antioxidant, which can protect cells from oxidative damage.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of polymers, resins, and dyes due to its reactivity and stability.
作用机制
The mechanism of action of 2-allylhydroquinone involves its ability to donate electrons and neutralize free radicals, making it an effective antioxidant. It interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), preventing cellular damage and apoptosis.
相似化合物的比较
Similar Compounds
Hydroquinone: The parent compound, lacking the allyl group.
2-Methylhydroquinone: Similar structure but with a methyl group instead of an allyl group.
2-Ethylhydroquinone: Contains an ethyl group instead of an allyl group.
Uniqueness
2-Allylhydroquinone is unique due to the presence of the allyl group, which enhances its reactivity and potential applications compared to its analogs. The allyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
5721-21-1 |
|---|---|
分子式 |
C9H10O2 |
分子量 |
150.17 g/mol |
IUPAC 名称 |
2-prop-2-enylbenzene-1,4-diol |
InChI |
InChI=1S/C9H10O2/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6,10-11H,1,3H2 |
InChI 键 |
GUAZTQZHLVAYRM-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1=C(C=CC(=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)



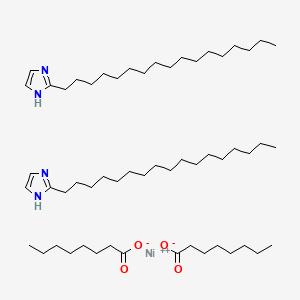

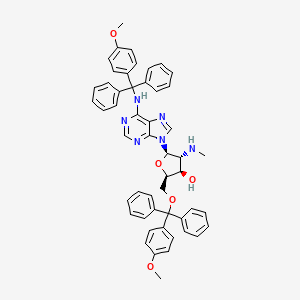
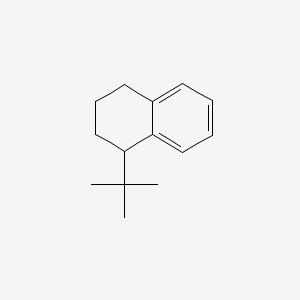
![1-[(3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12805851.png)
![Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone]](/img/structure/B12805852.png)
![4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B12805863.png)
